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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are a class of enzymes that catalyze the

hydrolysis of ester bonds in water-insoluble lipid substrates. Their crucial roles in fat

metabolism and digestion make them significant targets in the development of therapeutics for

various conditions, including obesity and pancreatitis. The accurate and efficient measurement

of lipase activity is fundamental for basic research, drug discovery, and quality control in

various industries. This document provides a detailed protocol for a sensitive colorimetric lipase

activity assay using 2-naphthyl butyrate as a substrate, optimized for a 96-well microplate

format.

Principle of the Assay
The 2-naphthyl butyrate lipase assay is a reliable and sensitive method for quantifying lipase

activity. The assay is based on a two-step enzymatic and chemical reaction:

Enzymatic Hydrolysis: Lipase hydrolyzes the ester bond of the synthetic substrate, 2-
naphthyl butyrate, to yield butyric acid and 2-naphthol (also known as β-naphthol).

Color Development: The liberated 2-naphthol rapidly couples with a diazonium salt, Fast

Blue B, under alkaline conditions to form a stable, colored azo dye.
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The intensity of the resulting color, which is directly proportional to the amount of 2-naphthol

released, is measured spectrophotometrically. The rate of color formation reflects the lipase

activity in the sample.[1] The absorbance of the azo dye is typically measured between 530 nm

and 560 nm.[1]
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Caption: Enzymatic hydrolysis of 2-naphthyl butyrate and subsequent colorimetric detection.
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Reagent/Material Recommended Supplier (Example)

2-Naphthyl butyrate Sigma-Aldrich

Lipase (e.g., from porcine pancreas) Sigma-Aldrich

2-Naphthol (for standard curve) Sigma-Aldrich

Fast Blue B salt Sigma-Aldrich

Tris-HCl Sigma-Aldrich

Sodium taurocholate Sigma-Aldrich

Calcium chloride (CaCl₂) Sigma-Aldrich

Sodium chloride (NaCl) Sigma-Aldrich

Dimethyl sulfoxide (DMSO) Sigma-Aldrich

96-well clear, flat-bottom microplates VWR

Microplate reader Bio-Rad or equivalent

Experimental Protocols
Reagent Preparation

Assay Buffer (50 mM Tris-HCl, pH 8.0): Dissolve Tris-HCl in deionized water to a final

concentration of 50 mM. Adjust the pH to 8.0 with NaOH.

Substrate Stock Solution (10 mM 2-Naphthyl Butyrate): Due to its poor aqueous solubility,

prepare a stock solution by dissolving 2-naphthyl butyrate in DMSO to a final concentration

of 10 mM. Store at -20°C, protected from light.

Fast Blue B Salt Solution (1 mg/mL): Prepare this solution fresh just before use. Dissolve 10

mg of Fast Blue B salt in 10 mL of deionized water. Keep on ice and protected from light.

Sodium Taurocholate Solution (15 mg/mL): Dissolve sodium taurocholate in deionized water

to a final concentration of 15 mg/mL (approximately 27.9 mM).
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Calcium Chloride Solution (40 mM CaCl₂): Dissolve CaCl₂ in deionized water to a final

concentration of 40 mM.

Sodium Chloride Solution (1 M NaCl): Dissolve NaCl in deionized water to a final

concentration of 1 M.

2-Naphthol Standard Stock Solution (1 mM): Dissolve 14.42 mg of 2-naphthol in 100 mL of

ethanol. Store at 4°C, protected from light.

Lipase Solution: Prepare a stock solution of the lipase enzyme in the assay buffer. The

optimal concentration should be determined empirically to ensure the reaction rate is within

the linear range of the assay. Dilute the stock solution to the desired working concentration

immediately before use.

Assay Procedure for Microplates (96-well format)
This protocol is adapted from a similar assay using β-naphthyl caprylate and may require

optimization for your specific lipase and experimental conditions.[1]

Prepare Reaction Mixture: In each well of a 96-well microplate, add the following reagents in

the specified order. Prepare a master mix for the number of assays to be performed.

Reagent Volume per Well
Final Concentration in
Reaction

Assay Buffer (50 mM Tris-HCl,

pH 8.0)
140 µL ~35 mM

Sodium Taurocholate Solution

(15 mg/mL)
20 µL ~1.5 mg/mL (2.79 mM)

NaCl Solution (1 M) 10 µL 50 mM

CaCl₂ Solution (40 mM) 10 µL 2 mM

Lipase Enzyme Solution 10 µL Variable

Total Volume before Substrate 190 µL
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Pre-incubation: Pre-incubate the microplate at the desired reaction temperature (e.g., 37°C)

for 5 minutes to ensure temperature equilibration.

Initiate the Reaction: Add 10 µL of the 10 mM 2-Naphthyl Butyrate stock solution to each

well to initiate the reaction. The final substrate concentration will be 0.5 mM.

Incubation: Incubate the plate at the reaction temperature (e.g., 37°C) for a specific period

(e.g., 15-30 minutes). The optimal incubation time should be determined empirically to

ensure the reaction remains within the linear range.

Stop the Reaction and Develop Color: Add 50 µL of the freshly prepared 1 mg/mL Fast Blue

B Salt solution to each well to stop the enzymatic reaction and initiate color development.

Color Incubation: Incubate the plate at room temperature for 10 minutes, protected from

light, to allow for stable color formation.

Absorbance Measurement: Measure the absorbance of each well at a wavelength between

530 nm and 554 nm using a microplate reader.

Preparation of 2-Naphthol Standard Curve
Prepare a series of 2-naphthol standards by diluting the 1 mM stock solution in the assay

buffer to achieve concentrations ranging from 0 to 100 µM.

In separate wells of the microplate, add 190 µL of the corresponding assay buffer

components (without the enzyme).

Add 10 µL of each 2-naphthol standard to the respective wells.

Add 50 µL of the 1 mg/mL Fast Blue B Salt solution to each standard well.

Incubate and measure the absorbance as described in the assay procedure.

Plot the absorbance values against the corresponding 2-naphthol concentrations to generate

a standard curve.

Experimental Workflow Diagram

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b184496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Microplate Assay Procedure

Data Analysis

Prepare Reagents
(Buffer, Substrate, Fast Blue B, etc.)

Add Reagents to Microplate
(Buffer, Taurocholate, NaCl, CaCl₂)

Prepare 2-Naphthol Standards

Generate Standard Curve

Prepare Lipase Dilutions

Add Lipase Solution

Pre-incubate at 37°C (5 min)

Initiate Reaction with
2-Naphthyl Butyrate

Incubate at 37°C (15-30 min)

Add Fast Blue B Solution

Incubate at RT (10 min)

Measure Absorbance (530-554 nm)

Calculate Lipase Activity

Click to download full resolution via product page

Caption: Experimental workflow for the 2-naphthyl butyrate lipase microplate assay.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b184496?utm_src=pdf-body-img
https://www.benchchem.com/product/b184496?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184496?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the protocol.
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Parameter Value

Reagent Concentrations

Tris-HCl Buffer 50 mM, pH 8.0

2-Naphthyl Butyrate Stock 10 mM in DMSO

Fast Blue B Salt Solution 1 mg/mL

Sodium Taurocholate Solution 15 mg/mL

CaCl₂ Solution 40 mM

NaCl Solution 1 M

Reaction Volumes (per well)

Assay Buffer 140 µL

Sodium Taurocholate 20 µL

NaCl Solution 10 µL

CaCl₂ Solution 10 µL

Lipase Solution 10 µL

2-Naphthyl Butyrate 10 µL

Fast Blue B Solution 50 µL

Total Reaction Volume 250 µL

Incubation Parameters

Pre-incubation Temperature 37°C

Pre-incubation Time 5 minutes

Reaction Temperature 37°C

Reaction Time 15-30 minutes (optimize)

Color Development Time 10 minutes at room temp.

Measurement
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Wavelength 530-554 nm

Calculation of Lipase Activity
Determine 2-Naphthol Concentration: Use the equation from the linear regression of the 2-

naphthol standard curve to determine the concentration of 2-naphthol (in µM) produced in

each sample well from the measured absorbance values.

Calculate Lipase Activity: One unit (U) of lipase activity is defined as the amount of enzyme

that liberates 1 µmole of 2-naphthol per minute under the specified assay conditions.[1] The

activity can be calculated using the following formula:

Lipase Activity (U/mL) = ( [2-Naphthol] (µM) * Total Assay Volume (L) ) / ( Incubation Time

(min) * Enzyme Volume (L) )

[2-Naphthol] = Concentration of 2-naphthol in the well (µM)

Total Assay Volume = 0.00025 L

Incubation Time = in minutes

Enzyme Volume = 0.00001 L

Conclusion
The 2-naphthyl butyrate lipase assay adapted for a microplate format offers a sensitive,

reproducible, and high-throughput method for the determination of lipase activity. This protocol

provides a robust starting point for researchers in various fields. It is recommended to optimize

parameters such as substrate concentration, incubation time, and enzyme concentration for

each specific lipase and experimental setup to ensure accurate and reliable results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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